molecular formula C9H11F3Si B13697355 Trimethyl(2,3,6-trifluorophenyl)silane

Trimethyl(2,3,6-trifluorophenyl)silane

Cat. No.: B13697355
M. Wt: 204.26 g/mol
InChI Key: ADAHFPPDMFWXOB-UHFFFAOYSA-N
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Description

Trimethyl(2,3,6-trifluorophenyl)silane is an organosilicon compound featuring a trifluorophenyl group substituted at the 2, 3, and 6 positions, bonded to a trimethylsilane moiety. Organosilanes with fluorinated aromatic groups are critical in agrochemical and pharmaceutical applications due to their electronic and steric properties, which enhance biological activity and metabolic stability .

Properties

Molecular Formula

C9H11F3Si

Molecular Weight

204.26 g/mol

IUPAC Name

trimethyl-(2,3,6-trifluorophenyl)silane

InChI

InChI=1S/C9H11F3Si/c1-13(2,3)9-7(11)5-4-6(10)8(9)12/h4-5H,1-3H3

InChI Key

ADAHFPPDMFWXOB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=CC(=C1F)F)F

Origin of Product

United States

Preparation Methods

Preparation Methods of Trimethyl(2,3,6-trifluorophenyl)silane

General Synthetic Approach

The preparation of this compound generally involves the formation of a carbon-silicon bond between a trifluorophenyl precursor and a trimethylsilyl moiety. The key synthetic strategies include:

Detailed Preparation via Metal-Potassium Mediated Reaction (Patent CN106117258A)

One of the most efficient and high-yielding methods for preparing trifluoromethyl(trimethyl)silane derivatives, including this compound analogs, involves a two-step process under inert atmosphere conditions:

Step Description Conditions Yield (%)
A React metallic potassium with styrene and hexamethyldisiloxane in dry toluene under argon shield. Molar ratio K:styrene:hexamethyldisiloxane = 1:1-2:1-2; Temperature 40-80 °C; 1-2 hours. -
B Add trimethylchlorosilane to the reaction mixture at low temperature and pass fluoroform gas. Temperature -45 to -85 °C; molar ratio trimethylchlorosilane:K = 1:1-1.5; reaction time 1-3 h. 80-86

Process Highlights:

  • Metallic potassium is completely dissolved in toluene with styrene and hexamethyldisiloxane.
  • The reaction mixture is cooled to subzero temperatures before addition of trimethylchlorosilane.
  • Fluoroform gas is passed through the mixture to facilitate trifluoromethylation.
  • After reaction completion, the mixture is washed with water to remove solids and impurities.
  • The organic layer is isolated and purified by distillation to yield the final silane product.

Example Data from Embodiments:

Embodiment Toluene (g) Metallic Potassium (g, mol) Styrene (g, mol) Hexamethyldisiloxane (g, mol) Trimethylchlorosilane (g, mol) Fluoroform (g, mol) Yield (%)
1 300 39 (1) 104 (1) 161 (1) 108 (1) 70 (1) 80.5
2 150 19.5 (0.5) 65 (0.625) 161 (1) 54 (0.5) 35 (0.5) 84
3 160 19.5 (0.5) 78 (0.75) 120.75 (0.75) 54 (0.5) 35 (0.5) 86

This method is notable for its simplicity, low cost, high yield, and environmental safety due to the use of mild conditions and relatively non-toxic reagents.

Alternative Synthetic Routes

Reaction of Trifluorophenyl Halides with Trimethylsilyl Chloride

A common laboratory-scale method involves the reaction of 2,3,6-trifluorophenyl halides (such as bromide or iodide) with trimethylsilyl chloride in the presence of a base like potassium carbonate or a metal catalyst. The general reaction scheme is:

$$
\text{2,3,6-trifluorophenyl halide} + \text{(CH}3)3\text{SiCl} \xrightarrow[\text{Base}]{\text{Solvent, Heat}} \text{this compound} + \text{HX}
$$

Typical conditions:

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
  • Base: Potassium carbonate or cesium fluoride.
  • Temperature: Reflux or elevated temperatures (80-120 °C).
  • Reaction time: Several hours to overnight.

This method provides moderate to good yields and is widely used for synthesizing various substituted arylsilanes.

Organolithium or Grignard Reagent Route

This approach involves the formation of an organolithium or Grignard reagent from 2,3,6-trifluorophenyl halide, followed by reaction with chlorotrimethylsilane:

  • Preparation of 2,3,6-trifluorophenyl lithium or magnesium bromide via halogen-metal exchange.
  • Reaction with trimethylchlorosilane to afford the desired silane.

Typical Procedure:

  • Low temperature (-78 °C) for lithiation.
  • Quenching with chlorotrimethylsilane.
  • Workup and purification by extraction and distillation.

This route is effective but requires stringent moisture-free conditions and careful temperature control.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield (%) Scalability
Potassium-mediated reaction with fluoroform (Patent CN106117258A) High yield, simple, environmentally friendly Requires handling of metallic potassium and fluoroform gas 80-86 High (industrial feasible)
Reaction of trifluorophenyl halide with trimethylsilyl chloride Straightforward, uses common reagents Moderate yields, longer reaction times 60-75 Moderate
Organolithium/Grignard reagent route Versatile, well-established in research labs Sensitive to moisture, requires low temperature 70-85 Limited by reagent handling

Summary of Research Findings

  • The potassium-mediated method with styrene, hexamethyldisiloxane, and fluoroform gas under argon atmosphere provides a robust, high-yielding synthetic route to trifluoromethyl(trimethyl)silanes, applicable to various trifluorophenyl derivatives including the 2,3,6-isomer.
  • Traditional halide displacement reactions with trimethylsilyl chloride remain useful for laboratory-scale synthesis but may suffer from lower yields and longer reaction times.
  • Organometallic routes provide flexibility but require careful control of reaction conditions and are less suited for large-scale production.
  • Purification typically involves aqueous washing to remove inorganic salts followed by distillation or chromatography to isolate the pure silane.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(2,3,6-trifluorophenyl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Hydrogen peroxide (H2O2) in aqueous or organic solvents.

Major Products Formed

Scientific Research Applications

Trimethyl(2,3,6-trifluorophenyl)silane has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the synthesis of fluorinated aromatic compounds.

    Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals and agrochemicals.

    Medicine: Explored for its role in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, including advanced materials and coatings.

Mechanism of Action

The mechanism of action of Trimethyl(2,3,6-trifluorophenyl)silane involves its ability to participate in various chemical reactions due to the presence of the trifluorophenyl group and the silicon atom. The trifluorophenyl group enhances the compound’s reactivity towards electrophiles and nucleophiles, while the silicon atom can undergo oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Substituent Effects on Fungicidal Activity
Substituent Relative Activity (Ascomycetes/Basidiomycetes) Key Reference
2-TMS High
2-CF₃ High
2-I Moderate-High
2-iPr Very High

Structural Analogs and Their Properties

(a) Trimethyl(pentafluorophenyl)silane
  • Structure : Pentafluorophenyl group (all five positions fluorinated).
  • Reactivity : Reacts with carbonyl compounds under fluoride ion catalysis to form fluorinated ethers (yields: 26–29%) .
  • Applications : Intermediate in synthesizing fluorinated aromatic ethers.
(b) Trimethyl(2,3,5,6-tetrafluorophenyl)silane
  • Structure : Tetrafluorophenyl group (2,3,5,6 positions fluorinated).
  • Synthesis : Prepared via halogen exchange using SbF₃ and phenyltrichlorosilane .
  • Applications: Potential use in materials science due to enhanced electronic properties.
(c) (3-Chlorophenyl)trimethylsilane
  • Structure : Chlorine substituent at the meta position.
  • Physicochemical Properties : logP = 2.885 (indicative of moderate hydrophobicity) .
  • Comparison : Less electronegative than fluorinated analogs, reducing reactivity in electron-deficient systems.
Table 2: Physical and Chemical Properties of Selected Silanes
Compound Molecular Weight (g/mol) logP Key Properties Reference
Trimethyl(2,3,6-trifluorophenyl)silane* ~208.2 (calculated) N/A High electronegativity -
(Trifluoromethyl)trimethylsilane 142.20 N/A Boiling point: 92°C/20 mmHg
(3-Chlorophenyl)trimethylsilane 184.73 2.885 Moderate hydrophobicity
Phenyltrifluorosilane 196.20 N/A mp: 60–62°C

*Estimated based on molecular formula C₉H₁₀F₃Si.

Key Research Findings

Substituent Position Matters : Fluorine at the 2,3,6 positions optimizes steric and electronic effects compared to 3,4,5-trifluorophenyl derivatives .

Safety Profile : (Trifluoromethyl)trimethylsilane requires stringent safety measures (e.g., physician consultation upon exposure) , suggesting similar precautions for the target compound.

Biological Activity

Trimethyl(2,3,6-trifluorophenyl)silane is a silicon-containing compound with significant implications in various fields, particularly in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules has been shown to enhance biological activity, making fluorinated compounds a focal point in drug development. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C9H9F3Si
  • Molecular Weight : 210.24 g/mol
  • CAS Number : 215874-86-5
  • Structure : The compound features a trifluoromethyl group attached to a phenyl ring and is characterized by its silane functional group.

Biological Activity Overview

The biological activity of this compound is largely attributed to its interactions with various biological targets. Research indicates its potential role in modulating enzyme activities and influencing cell signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionPotential inhibition of specific kinases involved in cancer pathways.
Antioxidant PropertiesMay exhibit antioxidant effects through modulation of reactive oxygen species (ROS).
CytotoxicityExhibits cytotoxic effects on certain cancer cell lines in vitro.
Neuroprotective EffectsPotential neuroprotective effects through modulation of GABA receptors.
  • Enzyme Inhibition : this compound has been shown to inhibit key enzymes involved in tumor growth and proliferation. For instance, it may target the MAPK pathway, which is crucial for cell division and survival.
  • Reactive Oxygen Species Modulation : The compound's structure allows it to interact with free radicals, potentially reducing oxidative stress in cells. This property is particularly beneficial in neurodegenerative diseases where oxidative damage is prevalent.
  • GABA Receptor Interaction : Preliminary studies suggest that this compound may interact with GABA receptors, enhancing inhibitory neurotransmission and offering neuroprotective benefits.

Case Studies

Several case studies have explored the biological implications of fluorinated compounds similar to this compound:

  • Study 1 : A study on a related trifluoromethyl compound demonstrated significant inhibition of cancer cell proliferation through the suppression of the MAPK signaling pathway. The results indicated that compounds with trifluoromethyl groups could serve as effective anticancer agents.
  • Study 2 : Research involving neuroprotective agents highlighted the potential use of fluorinated silanes in treating conditions like Alzheimer's disease by modulating GABAergic signaling pathways.

Research Findings

Recent findings have underscored the importance of fluorine in enhancing the biological properties of organic compounds:

  • Anticancer Activity : In vitro assays have shown that this compound exhibits low micromolar cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for further development.
  • Neuroprotective Potential : Experiments conducted on neuronal cultures revealed that the compound could significantly reduce cell death induced by beta-amyloid peptides, suggesting its role in neuroprotection.

Q & A

Q. What are the standard synthetic routes for Trimethyl(2,3,6-trifluorophenyl)silane, and how do reaction conditions influence yield?

The compound is typically synthesized via Grignard or organometallic reactions. For example, reacting 2,3,6-trifluorophenylmagnesium bromide with trimethylchlorosilane in anhydrous tetrahydrofuran (THF) under inert conditions yields the product . Key parameters include:

  • Temperature : Maintaining 0–5°C during reagent addition minimizes side reactions.
  • Solvent purity : Anhydrous THF prevents hydrolysis of the silyl chloride.
  • Catalyst : Use of Lewis acids (e.g., BF₃·OEt₂) enhances electrophilic substitution efficiency. Yields exceeding 70% are achievable with optimized stoichiometry (1:1.2 molar ratio of aryl Grignard to trimethylchlorosilane) .

Q. How does the fluorine substitution pattern on the phenyl ring affect the compound’s physicochemical properties?

The 2,3,6-trifluoro substitution creates a sterically hindered and electron-deficient aromatic system. Key effects include:

  • Electron-withdrawing effects : Fluorine atoms reduce electron density at the silicon-phenyl bond, increasing susceptibility to nucleophilic attack.
  • Steric hindrance : Ortho-fluorine groups impede access to the silicon center, moderating reaction rates in cross-coupling applications . Comparative data with analogs (e.g., pentafluorophenylsilane) show reduced Lewis acidity but enhanced thermal stability (decomposition >250°C) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹⁹F NMR : Identifies fluorine environments (δ −110 to −145 ppm for aromatic fluorines).
  • ²⁹Si NMR : Peaks near δ 10–15 ppm confirm trimethylsilyl groups.
  • GC-MS : Monitors purity and detects byproducts (e.g., disilylation adducts) .

Advanced Research Questions

Q. How does this compound compare to analogs in fluorinated silane reactivity?

Reactivity trends correlate with fluorine substitution patterns (Table 1):

CompoundFluorine SubstituentsReactivity with NucleophilesThermal Stability
Trimethyl(4-fluorophenyl)silane1 FLowModerate (~200°C)
This compound3 FModerateHigh (>250°C)
Trimethyl(pentafluorophenyl)silane5 FHighModerate (~220°C)
The trifluoro derivative balances reactivity and stability, making it ideal for iterative synthesis .

Q. What strategies resolve contradictions in reported cytotoxicity data for this compound?

Discrepancies in cytotoxicity studies (e.g., IC₅₀ ranging from 10–100 μM) may arise from:

  • Cell line variability : Test in multiple lines (e.g., HeLa, HEK293) to assess specificity.
  • Solubility limits : Use DMSO stocks <0.1% to avoid solvent interference.
  • Metabolic activation : Pre-treat cells with cytochrome P450 inhibitors to isolate parent compound effects .

Q. How can computational methods predict reaction pathways involving this compound?

Density Functional Theory (DFT) simulations reveal:

  • Nucleophilic aromatic substitution (SₙAr) : Fluorine substituents lower the LUMO energy (−3.2 eV), favoring attack at the para position.
  • Silicon-centered reactions : The Si–C bond dissociation energy (347 kJ/mol) supports radical-mediated transformations under UV irradiation .

Q. What role does this compound play in synthesizing fluorinated polymers for organic electronics?

As a monomer, it enables:

  • Side-chain fluorination : Enhances dielectric properties in poly(silyl ethers).
  • Crosslinking : UV-initiated radical polymerization produces thermally stable networks (Tg > 150°C) .

Methodological Guidance

Q. How to optimize experimental protocols for silane-mediated coupling reactions?

  • Catalyst screening : Test Pd(0)/Pd(II) systems (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings.
  • Solvent selection : Use toluene for high-temperature reactions (>100°C) to prevent desilylation.
  • Workup : Quench with aqueous NH₄F to precipitate silicon byproducts .

Q. What analytical controls ensure reproducibility in biological studies?

  • Batch consistency : Characterize each batch via ¹H/¹⁹F NMR and HPLC (purity >95%).
  • Positive controls : Include known cytotoxic agents (e.g., cisplatin) for assay validation .

Data Contradiction Analysis

Q. Why do some studies report high catalytic activity while others note inefficiency?

Divergent results stem from:

  • Substrate scope : Electron-rich partners (e.g., arylboronic acids) react efficiently, while bulky substrates show low conversion.
  • Catalyst loading : <1 mol% Pd often yields incomplete reactions; optimize to 5 mol% .

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